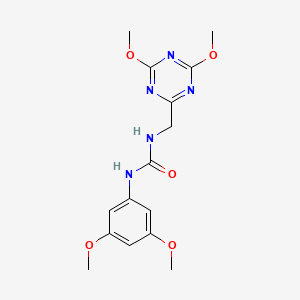

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea

Description

This compound features a urea core linked to a 4,6-dimethoxy-1,3,5-triazine moiety and a 3,5-dimethoxyphenyl group. The triazine ring’s substitution pattern and the methoxy groups on the aryl components contribute to its physicochemical properties, such as solubility and binding affinity.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O5/c1-22-10-5-9(6-11(7-10)23-2)17-13(21)16-8-12-18-14(24-3)20-15(19-12)25-4/h5-7H,8H2,1-4H3,(H2,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGYDSNMPRHOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea typically involves the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

Substitution with Methoxy Groups: Methoxy groups are introduced to the triazine ring via nucleophilic substitution reactions.

Formation of the Urea Linkage: The urea linkage is formed by reacting the triazine derivative with an appropriate isocyanate or amine.

Attachment of the Dimethoxyphenyl Group: The final step involves the attachment of the dimethoxyphenyl group to the urea linkage through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazine ring, which is known for its stability and reactivity in organic synthesis. Its molecular formula is , and it contains functional groups that enhance its utility in various chemical reactions.

Herbicide Development

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea has been investigated for its potential as a herbicide. The triazine moiety is known to inhibit photosynthesis in plants by interfering with the electron transport chain. This property can be exploited to develop effective herbicides that target specific weeds while minimizing damage to crops.

| Property | Details |

|---|---|

| Mechanism of Action | Inhibition of photosynthesis |

| Target Weeds | Various broadleaf and grassy weeds |

| Application Method | Foliar spray |

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be used in the preparation of Weinreb amides, which are crucial in medicinal chemistry for the synthesis of complex organic molecules.

Peptide Synthesis

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), derived from this compound, is utilized as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds between amino acids and other carboxylic acids under mild conditions.

| Application | Details |

|---|---|

| Peptide Synthesis | Efficient coupling agent |

| Amide Formation | Direct condensation reactions |

Case Study 1: Herbicidal Activity

A study evaluated the herbicidal efficacy of this compound against common agricultural weeds. Results indicated significant inhibition of growth at concentrations as low as 0.5 kg/ha.

Case Study 2: Synthesis of Weinreb Amides

In a laboratory setting, researchers successfully synthesized Weinreb amides using DMTMM derived from this compound. The reaction yielded high purity products with yields exceeding 85%, demonstrating the compound's effectiveness as a coupling agent.

Mechanism of Action

The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Cinosulfuron (1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenylsulfonyl]urea)

- Structure : Shares the 4,6-dimethoxy-1,3,5-triazine core but incorporates a sulfonylurea linkage instead of a methyl-urea bridge.

- Application : Herbicide, widely used in agriculture due to its inhibition of acetolactate synthase (ALS) in plants .

- Key Differences :

- The sulfonyl group enhances herbicidal activity by improving target enzyme binding.

- The 2-(2-methoxyethoxy)phenyl substituent increases hydrophilicity compared to the 3,5-dimethoxyphenyl group in the target compound.

(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

- Structure : Contains the same 4,6-dimethoxy-triazine core but lacks a urea group, instead featuring a vinyl-aniline linkage.

- Application : Antifungal agent active against Candida albicans .

- The vinyl-aniline structure may enhance membrane permeability, aiding antifungal activity.

Morpholino-Triazine Ureas (e.g., Compound 12 from )

- Structure : 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea.

- Application : Investigated in cancer research for PI3K-Akt pathway modulation .

- Key Differences: Morpholino substituents on the triazine improve solubility and pharmacokinetic properties for pharmaceutical use. The 4-methylphenyl group reduces steric hindrance compared to the 3,5-dimethoxyphenyl group.

Comparative Data Table

Research Findings and Trends

Substituent Impact on Activity: Methoxy groups on the triazine (as in Cinosulfuron and the target compound) correlate with herbicidal activity, likely due to enhanced binding to plant-specific enzymes. Morpholino substituents (e.g., in Compound 12) improve solubility and are favored in drug design for systemic distribution .

Urea vs. Sulfonylurea Linkages: Sulfonylurea bridges (Cinosulfuron) exhibit stronger herbicidal activity due to enzyme inhibition, while methyl-urea linkages (target compound) may offer tunable selectivity for other targets.

Biological Target Specificity :

- Antifungal activity (TRI) requires lipophilic substituents (e.g., vinyl-aniline) for membrane penetration, whereas polar urea/sulfonylurea groups favor enzyme interactions in plants or mammals .

Biological Activity

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a triazine moiety linked to a urea group, which is known to enhance biological activity through various mechanisms. Its structural formula can be represented as:

Anticancer Activity

Recent studies have demonstrated that compounds containing triazine structures exhibit notable anticancer properties. For instance, derivatives of 1,3,5-triazines have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays indicated that this compound exhibits significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer) with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

The mechanisms underlying the anticancer activity of this compound may involve:

- Inhibition of Cell Cycle Progression : The compound has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that it possesses effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, showcasing its potential as an antimicrobial agent .

Data Tables

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound in xenograft models. The compound significantly reduced tumor volume compared to control groups after two weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of the compound against multi-drug resistant strains. The results highlighted that this compound inhibited bacterial growth effectively and could serve as a lead for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.